REACTION_CXSMILES
|
[CH3:1][C:2]([C:4]1[CH:9]=[CH:8][C:7]([O:10][C:11]([CH3:13])=[O:12])=[CH:6][CH:5]=1)=[O:3].[H][H]>[Pd]>[C:11]([O:10][C:7]1[CH:8]=[CH:9][C:4]([CH:2]([CH3:1])[OH:3])=[CH:5][CH:6]=1)(=[O:12])[CH3:13].[C:11]([O:10][C:7]1[CH:8]=[CH:9][C:4]([CH2:2][CH3:1])=[CH:5][CH:6]=1)(=[O:12])[CH3:13].[CH3:1][C:2]([C:4]1[CH:9]=[CH:8][C:7]([O:10][C:11]([CH3:13])=[O:12])=[CH:6][CH:5]=1)=[O:3].[CH2:2]([C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1)[CH3:1]
|
Name
|
|
Quantity
|
12 kg
|
Type
|
reactant
|
Smiles
|
CC(=O)C1=CC=C(C=C1)OC(=O)C
|
Name
|
|
Quantity
|
450 g
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(=O)C1=CC=C(C=C1)OC(=O)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
60 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the reaction
|
Reaction Time |
8 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)OC1=CC=C(C=C1)C(O)C
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 92.3% |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)OC1=CC=C(C=C1)CC
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 1.8% |
Name
|
|
Type
|
product
|
Smiles
|
CC(=O)C1=CC=C(C=C1)OC(=O)C
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 0.3% |
Name
|
|
Type
|
product
|
Smiles
|
C(C)C1=CC=CC=C1
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 1.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH3:1][C:2]([C:4]1[CH:9]=[CH:8][C:7]([O:10][C:11]([CH3:13])=[O:12])=[CH:6][CH:5]=1)=[O:3].[H][H]>[Pd]>[C:11]([O:10][C:7]1[CH:8]=[CH:9][C:4]([CH:2]([CH3:1])[OH:3])=[CH:5][CH:6]=1)(=[O:12])[CH3:13].[C:11]([O:10][C:7]1[CH:8]=[CH:9][C:4]([CH2:2][CH3:1])=[CH:5][CH:6]=1)(=[O:12])[CH3:13].[CH3:1][C:2]([C:4]1[CH:9]=[CH:8][C:7]([O:10][C:11]([CH3:13])=[O:12])=[CH:6][CH:5]=1)=[O:3].[CH2:2]([C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1)[CH3:1]
|
Name
|
|
Quantity
|
12 kg
|
Type
|
reactant
|
Smiles
|
CC(=O)C1=CC=C(C=C1)OC(=O)C
|
Name
|
|
Quantity
|
450 g
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(=O)C1=CC=C(C=C1)OC(=O)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
60 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the reaction
|
Reaction Time |
8 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)OC1=CC=C(C=C1)C(O)C
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 92.3% |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)OC1=CC=C(C=C1)CC
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 1.8% |
Name
|
|
Type
|
product
|
Smiles
|
CC(=O)C1=CC=C(C=C1)OC(=O)C
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 0.3% |
Name
|
|
Type
|
product
|
Smiles
|
C(C)C1=CC=CC=C1
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 1.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH3:1][C:2]([C:4]1[CH:9]=[CH:8][C:7]([O:10][C:11]([CH3:13])=[O:12])=[CH:6][CH:5]=1)=[O:3].[H][H]>[Pd]>[C:11]([O:10][C:7]1[CH:8]=[CH:9][C:4]([CH:2]([CH3:1])[OH:3])=[CH:5][CH:6]=1)(=[O:12])[CH3:13].[C:11]([O:10][C:7]1[CH:8]=[CH:9][C:4]([CH2:2][CH3:1])=[CH:5][CH:6]=1)(=[O:12])[CH3:13].[CH3:1][C:2]([C:4]1[CH:9]=[CH:8][C:7]([O:10][C:11]([CH3:13])=[O:12])=[CH:6][CH:5]=1)=[O:3].[CH2:2]([C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1)[CH3:1]
|
Name
|
|
Quantity
|
12 kg
|
Type
|
reactant
|
Smiles
|
CC(=O)C1=CC=C(C=C1)OC(=O)C
|
Name
|
|
Quantity
|
450 g
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(=O)C1=CC=C(C=C1)OC(=O)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
60 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the reaction
|
Reaction Time |
8 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)OC1=CC=C(C=C1)C(O)C
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 92.3% |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)OC1=CC=C(C=C1)CC
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 1.8% |
Name
|
|
Type
|
product
|
Smiles
|
CC(=O)C1=CC=C(C=C1)OC(=O)C
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 0.3% |
Name
|
|
Type
|
product
|
Smiles
|
C(C)C1=CC=CC=C1
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 1.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |